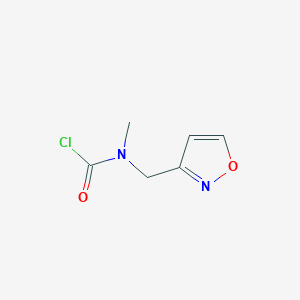
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride is a chemical compound that features an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isoxazolylmethyl)-N-methylCarbamic chloride typically involves the reaction of isoxazole derivatives with methylamine and phosgene. The process begins with the preparation of the isoxazole derivative, which can be achieved through various methods such as cycloaddition reactions or metalation reactions. Once the isoxazole derivative is obtained, it is reacted with methylamine to form the corresponding N-methyl isoxazole derivative. This intermediate is then treated with phosgene to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, and in materials science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-isoxazolylmethyl)-N-methylCarbamic chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-isoxazolyl)-2-methyl-3-furamide
- 3,5-disubstituted isoxazoles
- Tetrazolyl analogues of 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid
Uniqueness
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride is unique due to its specific structural features, such as the presence of the isoxazole ring and the carbamic chloride group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
N-methyl-N-(1,2-oxazol-3-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2O2/c1-9(6(7)10)4-5-2-3-11-8-5/h2-3H,4H2,1H3 |
InChI Key |
HSTKXJMJQJAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


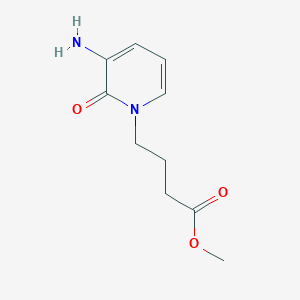
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13333706.png)
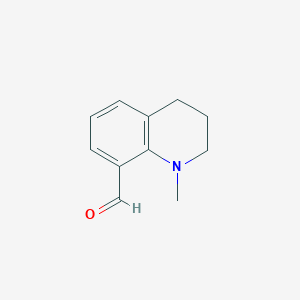




![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)
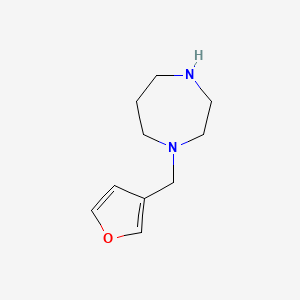

![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
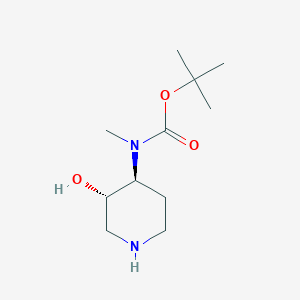
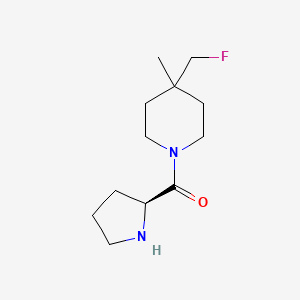
![Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13333780.png)
